
(S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . It also has a carbamate group, which is derived from carbamic acid and consists of a carbonyl group (C=O) linked to an alkyl group and an amino group (NH2).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring and the carbamate group. The stereochemistry at the chiral center would be determined by the (S)-configuration.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbamate group could potentially undergo hydrolysis, and the pyrrolidine ring might participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamate group might increase its solubility in polar solvents.科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
This compound serves as a building block in the synthesis of novel heterocyclic compounds. Heterocyclic chemistry is a central part of organic chemistry and compounds featuring heterocycles are prevalent in a variety of medications and other synthetic products .
Anti-Fibrosis Drug Development
The pyrrolidine and phenyl groups present in the compound can be utilized to create derivatives with anti-fibrotic activity. These derivatives can inhibit the expression of collagen and hydroxyproline, which are significant in the development of fibrotic diseases .
Pharmacological Research
Due to its structural features, this compound can be modified to produce a range of pharmacologically active derivatives. These derivatives can exhibit diverse biological activities, including antimicrobial, antiviral, and antitumor properties .
Chemical Biology
In chemical biology, this compound can be used to study protein-protein interactions, enzyme inhibition, and receptor binding due to its modifiable backbone, which allows for the introduction of various functional groups .
Material Science
The compound’s structural versatility makes it suitable for the development of new materials with potential applications in nanotechnology, sensor development, and as a precursor for conductive polymers .
Analytical Chemistry
As a standard or reference compound in analytical chemistry, it can help in the calibration of instruments and in the development of new analytical methods for the detection and quantification of similar structures .
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s not possible to provide a detailed safety assessment.
将来の方向性
特性
IUPAC Name |
tert-butyl N-[(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-16(14-20-11-7-8-12-20)13-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,19,21)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRGYCDUVGHODP-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468699 |
Source


|
| Record name | tert-Butyl [(2S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate | |
CAS RN |
869377-95-7 |
Source


|
| Record name | tert-Butyl [(2S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



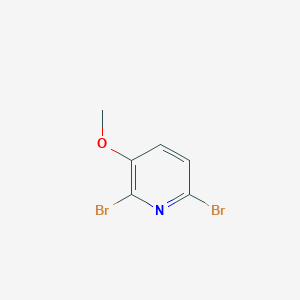
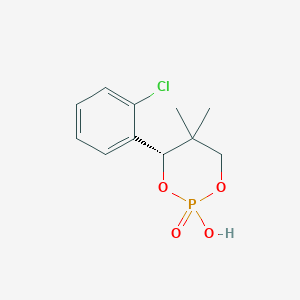
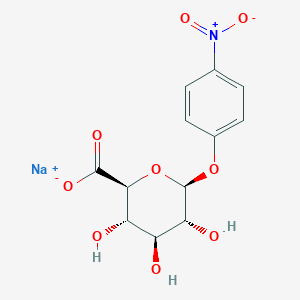
![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)

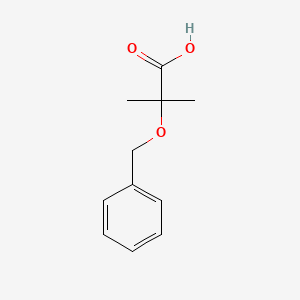
![1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine](/img/structure/B1312663.png)

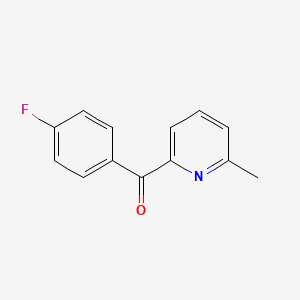
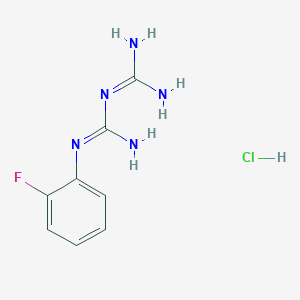

![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)